molecular formula C10H4Br4 B3277424 1,4,5,8-Tetrabromonaphthalene CAS No. 6596-45-8

1,4,5,8-Tetrabromonaphthalene

Cat. No. B3277424
CAS RN: 6596-45-8
M. Wt: 443.75 g/mol
InChI Key: IEYHNZUNBWXWAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1 involves introducing bromine atoms onto the naphthalene framework. A revised method reported in 2015 outlines its preparation. The compound crystallizes in a monoclinic system, and single-crystal diffraction studies have been conducted . Further details on the synthetic route and conditions would require a deeper investigation of relevant literature.


Molecular Structure Analysis

1 exhibits a twisted and distorted structure due to steric repulsion between the peri-bromine atoms. The most significant feature is the extremely short Br–Br contacts, which are much shorter than the sum of the van der Waals radii of two bromine atoms. The compound’s propeller-like configuration contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1 is approximately :

Scientific Research Applications

Crystal Structure Refinement

1,4,5,8-Tetrabromonaphthalene's molecular structure was analyzed in detail, revealing it crystallizes in a monoclinic system. This analysis provided insights into the compound's steric repulsion-induced twisted chiral structure (Hossain et al., 2020).

Structural Analysis of Naphthalene Derivatives

X-Ray crystallography and dynamic 1H NMR spectroscopy have shown that 1,4,5,8-tetrabromonaphthalene, among other derivatives, exhibits significantly distorted naphthalene nuclei, both in solid-state and in solution (Ashton et al., 1993).

Synthesis of Graphene Nanoribbons

1,4,5,8-Tetrabromonaphthalene served as a molecular precursor in the synthesis of the narrowest armchair graphene nanoribbon (AGNR) on Au(111) surfaces, highlighting its role in advanced material synthesis (Zhang et al., 2015).

Charge-Transfer Complexes and Conductivity Studies

The compound has been studied for improving the donor character in charge-transfer complexes and radical cation salts, contributing to research in electrical conductivity (Otsubo et al., 1988).

Bromination and Synthesis Techniques

1,4,5,8-Tetrabromonaphthalene played a crucial role in the development of an efficient and economical bromination method for naphthalenetetracarboxylic dianhydride, advancing synthetic methodologies (Sasikumar et al., 2013).

Future Directions

: Md Awlad HOSSAIN, Kazunori HIRABAYASHI, Tohru NISHINAGA, Toshio SHIMIZU, and Ken-ichi SUGIURA. “Crystal Structure Refinement of 1,4,5,8-Tetrabromonaphthalene: A Twisted Chiral Naphthalene Induced by Steric Repulsion.” X-Ray Structure Analysis Online, 2020, VOL. 36, 35. Read more : “Crystal structure of 1,4,5,8-tetrabromonaphthalene.” Springer. Read more : “Abstract. The molecular structure of sterically crowded 1,4,5,8-tetrabromonaphthalene 1 was refined.” X-Ray Structure Analysis Online, 2020, VOL. 36, 35. Read more

properties

IUPAC Name

1,4,5,8-tetrabromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYHNZUNBWXWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726348
Record name 1,4,5,8-Tetrabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6596-45-8
Record name 1,4,5,8-Tetrabromonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6596-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,8-Tetrabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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